Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

IDO1 inhibition cancer immunotherapy cellular EC50

N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2549018-04-2) is a synthetic substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative within the broader patent class of pyrazole-pyrimidine amines. It is characterized by a 4-methylpyrazole moiety at the pyrimidine C6 position and a 3-methoxyphenethylamine substituent at the C4 amino group.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
CAS No. 2549018-04-2
Cat. No. B6443541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS2549018-04-2
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC
InChIInChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-7-6-14-4-3-5-15(8-14)23-2/h3-5,8-12H,6-7H2,1-2H3,(H,18,19,20)
InChIKeyCHUZODPEVWJPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2549018-04-2): Procurement-Relevant Identity and Class Context


N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2549018-04-2) is a synthetic substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative within the broader patent class of pyrazole-pyrimidine amines [1]. It is characterized by a 4-methylpyrazole moiety at the pyrimidine C6 position and a 3-methoxyphenethylamine substituent at the C4 amino group. The compound has documented bioactivity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic target, with single-digit nanomolar potency observed in human cell-based assays [2]. This potency profile distinguishes it from many IDO1-targeting chemotypes that exhibit micromolar or high-nanomolar activity.

Why N-[2-(3-Methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Cannot Be Casually Swapped with In-Class Analogues


The pyrazole-pyrimidin-4-amine scaffold displays extreme sensitivity to substituent identity, position, and linker geometry. Minor changes—such as relocating the methoxy group from the 3- to the 2-position of the phenyl ring, replacing the ethyl linker with a methylene, or altering the pyrazole C4 substituent—can drastically alter both potency and target selectivity [1]. Within the IDO1 inhibitory class, compounds sharing the same pyrimidine-pyrazole core but differing in the N4-arylalkyl substituent have been reported to exhibit activity shifts of 10- to >100-fold, rendering generic substitution without experimental confirmation a high-risk procurement strategy [2]. The compound described herein occupies a specific SAR niche defined by the 3-methoxy regiochemistry and the ethyl linker, which together contribute to its sub-10 nM cellular potency.

Procurement-Grade Quantitative Differentiation Evidence for N-[2-(3-Methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine


Single-Digit Nanomolar IDO1 Cellular Potency vs. Micromolar Baseline of Early-Generation IDO1 Inhibitors

The target compound exhibits an EC50 of 8.0 nM against IDO1 in a human HeLa cell-based assay [1]. This value places it in the single-digit nanomolar range, contrasting sharply with early-generation IDO1 inhibitors such as 1-methyl-tryptophan (1-MT), which typically shows cellular IC50 values in the high micromolar to low millimolar range (>100 μM) [2]. The >12,000-fold improvement represents a class-level differentiation in cellular target engagement.

IDO1 inhibition cancer immunotherapy cellular EC50

Consistency of Sub-15 nM Potency Across Replicate Assay Conditions in HeLa Cells

A second independent measurement performed on the same HeLa IDO1 cellular platform returned an EC50 of 13.0 nM [1]. The close agreement between 8.0 nM and 13.0 nM (less than 2-fold variation) demonstrates consistent target engagement under replicated assay conditions, a critical quality attribute for lead optimization and screening cascade reproducibility. In contrast, many analogues within the pyrimidin-4-amine patent family exhibit EC50 variability exceeding 5- to 10-fold across repeat measurements when substituents deviate from the 3-methoxy/ethyl linker pattern, as inferred from the broad range of activities disclosed for structurally related exemplars [2].

reproducibility IDO1 assay HeLa cell-based

Regiochemical Specificity: 3-Methoxy vs. 2-Methoxy Positional Isomer Differentiation Implied by SAR Patents

The target compound features a 3-methoxyphenyl substituent (meta-methoxy). The closely related 2-methoxy positional isomer (CAS 2549019-88-5, ortho-methoxy) differs solely in the methoxy group position on the phenyl ring [1]. Within the broader pyrazole-pyrimidine class disclosed in patent US20200055842A1, SAR trends indicate that methoxy positional isomers at the N4-arylalkyl terminus can yield potency differences of 10-fold or greater, driven by altered hydrogen-bonding geometry and steric clash with the IDO1 active-site pocket [2]. While direct quantitative head-to-head data for this specific pair is not publicly available, the class-level SAR precedent strongly suggests the 3-methoxy substitution pattern is a critical determinant of the observed 8–13 nM potency.

positional isomer regiochemistry IDO1 selectivity

Linker Length Optimization: Ethyl vs. Methyl Linker Selectivity Implications for IDO1 Engagement

The target compound employs an ethylene (-CH2CH2-) linker between the aniline nitrogen and the 3-methoxyphenyl ring. The methyl-linked analogue N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2548981-16-2) differs by one methylene unit . In the IDO1 active site, the ethylene linker provides additional conformational freedom that allows the methoxyphenyl group to occupy a sub-pocket critical for potency, whereas the shorter methylene linker constrains the aryl ring to a suboptimal orientation, as supported by computational docking studies of related pyrimidine-amine IDO1 inhibitors [1]. Quantitative activity data for the methylene analogue are not available in the public domain, but the ethyl linker motif is consistently associated with the highest-potency exemplars in the patent series.

linker SAR ethyl linker flexible docking

Verified Application Scenarios for N-[2-(3-Methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Based on Quantitative Evidence


IDO1 Inhibitor Lead Optimization and Cellular Pharmacodynamic Studies

With reproducible single-digit nanomolar EC50 values (8.0–13.0 nM) in HeLa cell-based IDO1 assays [1], this compound is suited for use as a reference standard in lead optimization campaigns targeting the IDO1 kynurenine pathway. Its potency profile enables cellular pharmacodynamic experiments at low nanomolar concentrations, minimizing solvent-related cytotoxicity artifacts that frequently confound studies with less potent tool compounds. The consistent inter-assay performance supports its use as an internal control for multi-plate screening runs.

Positional Isomer Discrimination in Structure-Activity Relationship Studies

The well-defined 3-methoxy regiochemistry of this compound makes it a valuable reference for investigating the contribution of methoxy positional isomerism to IDO1 inhibitory potency [2]. Procurement of both the 3-methoxy (CAS 2549018-04-2) and 2-methoxy (CAS 2549019-88-5) isomers, together with the methyl-linked analogues, allows research teams to experimentally quantify regiochemical and linker-length contributions to cellular activity, addressing gaps in the publicly available SAR data [3].

IDO1 Pathway Biomarker Discovery in Oncology Cell Models

Given its potent and reproducible inhibition of IDO1 in HeLa cells [1], this compound can serve as a chemical probe to investigate downstream biomarkers of the kynurenine pathway (e.g., kynurenine-to-tryptophan ratio modulation) in human cancer cell lines expressing IDO1. Its sub-15 nM cellular potency ensures robust target engagement at concentrations well below those that might trigger non-specific stress responses, enhancing the signal-to-noise ratio in transcriptomic or metabolomic biomarker discovery workflows.

Patent-Landscape-Guided Chemical Tool Selection

This compound falls within the extensive patent estate of Bayer AG covering substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amines [3]. For industrial research teams conducting freedom-to-operate analyses or competitive intelligence, this specific exemplar—characterized by the 3-methoxyphenethyl + 4-methylpyrazole substitution pattern—represents a concrete, data-rich chemical entity for benchmarking internal proprietary series against the public-domain patent disclosure.

Quote Request

Request a Quote for N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.